Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
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Overview
Description
Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxybenzoyl group attached to a hydroxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxybenzoyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-keto-3-(3-methoxybenzoyl)benzoate.
Reduction: Formation of 4-hydroxy-3-(3-hydroxybenzoyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a starting material in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but with different positioning of the methoxy and hydroxy groups.
Methyl 4-hydroxybenzoate: Lacks the methoxybenzoyl group, making it less complex.
Methyl 3,4-dihydroxybenzoate: Contains an additional hydroxy group, which can alter its reactivity and applications.
Uniqueness
Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate is unique due to the presence of both a hydroxybenzoate and a methoxybenzoyl group
Properties
IUPAC Name |
methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-12-5-3-4-10(8-12)15(18)13-9-11(16(19)21-2)6-7-14(13)17/h3-9,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHCMUKWRQHCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497796 |
Source
|
Record name | Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68595-46-0 |
Source
|
Record name | Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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